molecular formula C₄₃H₄₈Cl₃NO₁₅ B1140576 N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel CAS No. 114915-15-0

N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel

Cat. No.: B1140576
CAS No.: 114915-15-0
M. Wt: 925.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C₄₃H₄₈Cl₃NO₁₅ and its molecular weight is 925.2. The purity is usually 95%.
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Scientific Research Applications

Nanoparticle-Based Delivery Systems for Paclitaxel

Paclitaxel, a chemotherapeutic drug, has seen advancements in its delivery systems to enhance its therapeutic index and reduce side effects. The development of nanoparticle-based delivery systems, such as polymeric nanoparticles, lipid-based formulations, and inorganic nanoparticles, has been explored to improve paclitaxel's solubility, circulation half-life, and patient compliance. These systems utilize the enhanced permeability and retention effect for passive tumor targeting, aiming to lower toxicity and improve pharmacokinetic profiles. Notably, paclitaxel albumin-bound nanoparticles (Abraxane®) have been FDA-approved for treating metastatic breast cancer and non-small cell lung cancer, with ongoing clinical trials for novel nanoparticle formulations (Ma & Mumper, 2013).

Drug-Eluting Stents Utilizing Paclitaxel

Paclitaxel has been incorporated into drug-eluting stent technologies to prevent restenosis by reducing vascular cell proliferation. Various platforms have been designed to adhere paclitaxel onto stents, showing a marked reduction in neointimal and medial cell proliferation. These findings underscore the need for controlled drug release due to paclitaxel's narrow toxic-therapeutic window and high hydrophobic character, highlighting its role in the prevention of restenosis in coronary arteries (Sousa, Serruys, & Costa, 2003).

Targeted Delivery Systems for Paclitaxel

The development of targeted delivery systems for paclitaxel aims to enhance its selectivity and effectiveness against cancer. By conjugating paclitaxel with specific targeting compounds, such as folic acid, hyaluronic acid, and monoclonal antibodies, researchers have sought to improve its tumor-specificity, potentially reducing undesirable side effects and increasing anticancer activity. These approaches have been tested across various tumor models, indicating a promising avenue for chemotherapy enhancement (Li, Wang, Sun, & Wang, 2016).

Pharmacogenomics of Paclitaxel-Induced Toxicity

Understanding the pharmacogenomics of paclitaxel-induced toxicity can lead to improved safety profiles for patients. Genetic variations influencing drug metabolism and toxicity pathways offer insights into personalized treatment strategies that could mitigate adverse effects while maintaining therapeutic efficacy. This area of research underscores the complexity of paclitaxel's impact on patients and the potential for tailored treatments based on genetic markers (Al-Mahayri, Alahmad, & Ali, 2021).

Properties

IUPAC Name

[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26?,27-,28+,30?,31?,32+,33?,35?,40+,41-,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRBBGQICGEZIW-BZJDUHISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48Cl3NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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